Distrontium;diacetate;hydrate
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Overview
Description
Distrontium diacetate hydrate is a chemical compound composed of two strontium ions, two acetate ions, and water molecules. It is often used in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Distrontium diacetate hydrate can be synthesized through several methods. One common approach involves the reaction of strontium carbonate with acetic acid, followed by crystallization from an aqueous solution. The reaction can be represented as follows:
SrCO3+2CH3COOH→Sr(CH3COO)2+CO2+H2O
The resulting strontium diacetate is then hydrated to form the hydrate compound.
Industrial Production Methods
In industrial settings, the production of distrontium diacetate hydrate often involves large-scale reactions under controlled conditions. The process typically includes the use of high-purity strontium carbonate and acetic acid, followed by careful crystallization and drying to obtain the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions
Distrontium diacetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different strontium salts.
Substitution: The acetate ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with distrontium diacetate hydrate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving distrontium diacetate hydrate depend on the specific reaction conditions. For example, oxidation may yield strontium oxide, while substitution reactions can produce various strontium salts.
Scientific Research Applications
Distrontium diacetate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in bone metabolism and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of distrontium diacetate hydrate, particularly in the treatment of bone-related disorders.
Industry: The compound is used in the production of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of distrontium diacetate hydrate involves its interaction with various molecular targets and pathways. In biological systems, the compound can influence bone metabolism by promoting the deposition of new bone and inhibiting bone resorption. This dual action is mediated through its effects on osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to distrontium diacetate hydrate include:
Distrontium ruthenate: An oxide of strontium and ruthenium with similar structural properties.
Strontium ranelate: A compound used in the treatment of osteoporosis with a dual mechanism of action
Uniqueness
Distrontium diacetate hydrate is unique due to its specific combination of strontium and acetate ions, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C4H8O5Sr2+2 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
distrontium;diacetate;hydrate |
InChI |
InChI=1S/2C2H4O2.H2O.2Sr/c2*1-2(3)4;;;/h2*1H3,(H,3,4);1H2;;/q;;;2*+2/p-2 |
InChI Key |
FBAFVHLAOJAHAT-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Sr+2].[Sr+2] |
Origin of Product |
United States |
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